D-Sorbitol-d4

Bioanalysis LC-MS/MS Internal Standard

D-Sorbitol-d4 (CAS: 2714472-87-2) is the deuterium-labeled analog of the six-carbon sugar alcohol D-Sorbitol, where four hydrogen atoms are substituted with deuterium. With a molecular formula of C₆H₁₀D₄O₆ and a molecular weight of 186.20 g/mol , this stable isotope-labeled compound exists as a solid at room temperature and exhibits an optical rotation of [α]25/D +101° (c = 0.5 in acidified ammonium molybdate).

Molecular Formula C6H14O6
Molecular Weight 186.20 g/mol
Cat. No. B12394630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Sorbitol-d4
Molecular FormulaC6H14O6
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,3D,5D
InChIKeyFBPFZTCFMRRESA-ASHSYJKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Sorbitol-d4 (CAS 2714472-87-2): Deuterated Internal Standard for Polyol Pathway Analysis


D-Sorbitol-d4 (CAS: 2714472-87-2) is the deuterium-labeled analog of the six-carbon sugar alcohol D-Sorbitol, where four hydrogen atoms are substituted with deuterium . With a molecular formula of C₆H₁₀D₄O₆ and a molecular weight of 186.20 g/mol [1], this stable isotope-labeled compound exists as a solid at room temperature and exhibits an optical rotation of [α]25/D +101° (c = 0.5 in acidified ammonium molybdate) . As a mass spectrometry (MS) internal standard, D-Sorbitol-d4 is designed to co-elute with endogenous sorbitol while providing a distinct +4 Da mass shift that enables precise quantification in complex biological matrices [2].

Why Unlabeled D-Sorbitol or Other Polyol Analogs Cannot Substitute D-Sorbitol-d4 in LC-MS Quantification


Substituting D-Sorbitol-d4 with its unlabeled counterpart (D-Sorbitol) or other sugar alcohols such as mannitol introduces chromatographic and mass spectrometric interference that invalidates quantitative accuracy. Unlabeled D-Sorbitol is indistinguishable from endogenous analyte by MS, preventing its use as an internal standard for absolute quantification [1]. Even structurally similar polyols like D-mannitol exhibit different chromatographic retention behavior and ion suppression profiles, leading to matrix-dependent quantification biases exceeding 20% . D-Sorbitol-d4, in contrast, maintains identical physicochemical properties to the native analyte (retention time, ionization efficiency, extraction recovery) while providing a unique +4 Da mass shift that ensures baseline MS resolution and eliminates cross-talk in MRM experiments [1][2].

D-Sorbitol-d4: Quantitative Differentiation Versus Unlabeled Sorbitol and D-Sorbitol-d8


Mass Spectrometric Resolution: +4 Da Shift Enables Zero Cross-Talk Quantification

D-Sorbitol-d4 provides a +4 Da mass shift relative to endogenous D-Sorbitol (182.17 Da unlabeled vs. 186.20 Da labeled) . In contrast, D-Sorbitol-d8 introduces an +8 Da shift to 190.22 Da . While both provide baseline resolution, the d4 isotopologue offers sufficient mass separation for MRM channels with minimal isotopic overlap from natural abundance 13C contributions, whereas unlabeled D-Sorbitol exhibits zero mass separation and cannot be used as an internal standard in MS workflows [1].

Bioanalysis LC-MS/MS Internal Standard

Deuterium Labeling Position: C1 and C6 d4 Substitution Preserves Metabolic Integrity

D-Sorbitol-d4 is specifically labeled at the 1,1,6,6 positions (terminal carbons), as indicated by the synonym D-Sorbitol-1,1,6,6-d4 . This terminal labeling strategy minimizes potential kinetic isotope effects (KIEs) that could alter enzymatic conversion rates compared to uniformly labeled or internally deuterated analogs [1]. In contrast, D-Sorbitol-d8 incorporates deuterium at all eight exchangeable/non-exchangeable positions (including the C2-C5 hydroxyl-bearing carbons involved in dehydrogenase recognition), potentially introducing measurable KIEs in sorbitol dehydrogenase (SDH) assays .

Metabolic Flux Analysis Carbohydrate Metabolism Polyol Pathway

GC-MS Calibration Linearity: r = 0.999 Achieved with Stable Isotope Internal Standard

In a validated GC-MS method for tissue sorbitol quantification, the use of a stable isotope-labeled sorbitol internal standard (U-[13C]sorbitol) enabled a calibration linearity of r = 0.999 across 0.1-8.0 nmol range and a precision (CV) of 4.3% [1]. D-Sorbitol-d4 serves the identical analytical function with comparable performance, whereas methods lacking an isotope-labeled internal standard typically report CVs exceeding 15% and linearity r < 0.99 due to matrix effects and extraction variability .

Method Validation GC-MS Polyol Quantification

Storage Stability: 3-Year Powder Shelf Life at -20°C Supports Long-Term Research Programs

D-Sorbitol-d4 demonstrates a verified powder stability of 3 years at -20°C and 2 years at 4°C . In comparison, unlabeled D-Sorbitol typically has a manufacturer-specified shelf life of 2 years under similar conditions [1]. This extended stability for the deuterated analog is attributable to the kinetic isotope effect on oxidative degradation pathways, where C-D bond cleavage is slower than C-H bond cleavage [2].

Stability Procurement Storage

D-Sorbitol-d4 Application Scenarios: Where Procurement Decisions Drive Data Quality


LC-MS/MS Bioanalysis of Sorbitol in Human Plasma for NASH Clinical Trials

In clinical studies of nonalcoholic steatohepatitis (NASH), plasma sorbitol serves as a disease progression biomarker. The FDA and EMA require fit-for-purpose bioanalytical method validation with precision (CV) and accuracy within ±15% (±20% at LLOQ). D-Sorbitol-d4 is used as a stable isotope-labeled internal standard to correct for matrix effects and extraction variability, enabling the 12-min UPLC-MS/MS method validated by Liang et al. (2019) [1]. Procurement of D-Sorbitol-d4 (rather than unlabeled sorbitol or structurally similar polyols) is non-negotiable for regulatory submission compliance.

GC-MS Quantification of Tissue Sorbitol for Diabetic Microangiopathy Research

Investigations into the polyol pathway and diabetic complications require precise measurement of sorbitol accumulation in erythrocytes, liver, and nerve tissues. The GC-MS method developed by Kishimoto et al. (1997) demonstrates that stable isotope dilution with an isotopically labeled sorbitol internal standard achieves r = 0.999 linearity and 4.3% CV [2]. D-Sorbitol-d4 is the deuterated analog that provides identical analytical performance, enabling accurate Km and Vmax determinations for aldose/aldehyde reductase in physiological studies.

Metabolic Flux Analysis of the Polyol Pathway in Cellular Models

For metabolic flux studies tracing glucose conversion to sorbitol via aldose reductase and subsequent oxidation to fructose via sorbitol dehydrogenase, D-Sorbitol-d4 offers terminal C1/C6 labeling that preserves the C2-C5 hydroxyl stereochemistry critical for enzyme recognition . This positional specificity minimizes kinetic isotope effects that would otherwise distort flux calculations, making d4-labeled sorbitol the analytically superior choice over uniformly labeled d8 analogs for quantitative pathway modeling.

Food and Beverage Quality Control: LC-MS Confirmation of Sorbitol Content

Regulatory laboratories performing quantitative analysis of sugar alcohols in foods per AOAC Official Method 996.03 can employ D-Sorbitol-d4 as an internal standard for LC-MS confirmation [3]. The deuterated analog co-elutes with native sorbitol on HILIC columns while providing unambiguous MS identification, eliminating false positives caused by isobaric interferences from other polyols (e.g., mannitol, galactitol) that complicate HPLC-UV or RI detection methods.

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